tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[44]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Uniqueness
tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and an oxa-azaspiro structure. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-12(8-14)9(13)4-7-16-12/h9H,4-8,13H2,1-3H3/t9-,12-/m1/s1 |
InChI Key |
BYWZUQBXSAUYII-BXKDBHETSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@@H](CCO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)N |
Origin of Product |
United States |
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